molecular formula C7H12BrN B2782630 2-(Bromomethyl)-1-cyclobutylaziridine CAS No. 2378501-94-9

2-(Bromomethyl)-1-cyclobutylaziridine

Cat. No.: B2782630
CAS No.: 2378501-94-9
M. Wt: 190.084
InChI Key: RGVCFXGKQQUCPJ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-cyclobutylaziridine is an organic compound that features a bromomethyl group attached to a cyclobutyl ring, which is further connected to an aziridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-cyclobutylaziridine typically involves the bromination of a precursor compound. One common method includes the reaction of cyclobutylmethylamine with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-cyclobutylaziridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

    Addition Reactions: The aziridine ring can participate in addition reactions with various electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used to induce elimination reactions.

    Addition Reactions: Electrophiles such as alkyl halides or acyl chlorides can react with the aziridine ring under mild conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or substituted amines.

    Elimination Products: Alkenes are the primary products of elimination reactions.

    Addition Products: The addition of electrophiles to the aziridine ring results in various substituted aziridines.

Scientific Research Applications

2-(Bromomethyl)-1-cyclobutylaziridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used to modify biomolecules through covalent attachment, aiding in the study of biological processes.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1-cyclobutylaziridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution and addition reactions. The aziridine ring can undergo ring-opening reactions, leading to the formation of new chemical bonds. These properties make the compound versatile in chemical synthesis and modification of other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)-1,3-dioxolane: Similar in having a bromomethyl group but differs in the ring structure.

    2-(Bromomethyl)naphthalene: Contains a bromomethyl group attached to a naphthalene ring, differing in aromaticity and ring size.

    2-(Bromomethyl)cyclopropane: Similar in having a bromomethyl group attached to a smaller cyclopropane ring.

Uniqueness

2-(Bromomethyl)-1-cyclobutylaziridine is unique due to the presence of both a cyclobutyl ring and an aziridine ring. This combination imparts distinct reactivity and structural properties, making it valuable for specific synthetic applications that other similar compounds may not be suitable for.

Properties

IUPAC Name

2-(bromomethyl)-1-cyclobutylaziridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrN/c8-4-7-5-9(7)6-2-1-3-6/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVCFXGKQQUCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CC2CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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